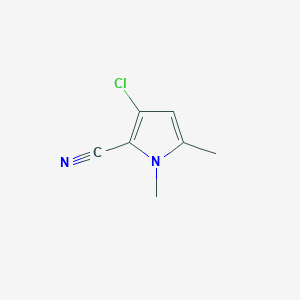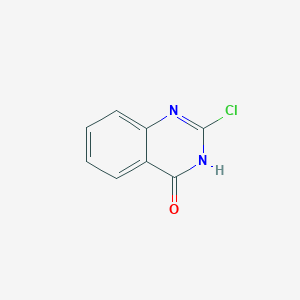
2-氯喹唑啉-4(3H)-酮
概述
描述
2-Chloroquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their broad range of biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties
科学研究应用
2-Chloroquinazolin-4(3H)-one has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its antitumor and anticonvulsant properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
Target of Action
Quinazolinone derivatives, a class to which this compound belongs, have broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory effects . These applications suggest that the compound may interact with a variety of biological targets.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit Cytochrome P450 1A2, which could affect its metabolism .
生化分析
Biochemical Properties
2-Chloroquinazolin-4(3H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes such as poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms . The compound’s interaction with PARP leads to the suppression of intracellular PAR formation and enhances the aggregation of γH2AX, a marker of DNA damage . Additionally, 2-Chloroquinazolin-4(3H)-one can bind to other proteins and enzymes, influencing their activity and stability.
Cellular Effects
2-Chloroquinazolin-4(3H)-one has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in primary PARPi-resistant cell lines, 2-Chloroquinazolin-4(3H)-one has been found to stimulate the formation of intracellular reactive oxygen species (ROS) and depolarize the mitochondrial membrane, leading to increased apoptosis and cytotoxicity . This compound also affects gene expression by altering the levels of specific mRNAs and proteins involved in cell survival and proliferation.
Molecular Mechanism
The molecular mechanism of 2-Chloroquinazolin-4(3H)-one involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, inhibiting or activating enzymes, and modulating gene expression. For instance, the compound’s inhibition of PARP1 is mediated through hydrogen bonding interactions with the enzyme’s active site, leading to the suppression of DNA repair processes . Additionally, 2-Chloroquinazolin-4(3H)-one can induce conformational changes in target proteins, affecting their function and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloroquinazolin-4(3H)-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Chloroquinazolin-4(3H)-one remains stable under specific conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of DNA repair and persistent induction of apoptosis.
Dosage Effects in Animal Models
The effects of 2-Chloroquinazolin-4(3H)-one vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as tumor suppression and enhanced apoptosis . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic window.
Metabolic Pathways
2-Chloroquinazolin-4(3H)-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and clearance from the body. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes influence the compound’s bioavailability, efficacy, and toxicity. Additionally, 2-Chloroquinazolin-4(3H)-one can affect metabolic flux and alter the levels of specific metabolites in cells.
Transport and Distribution
The transport and distribution of 2-Chloroquinazolin-4(3H)-one within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cellular membranes and accumulate in specific tissues, depending on its physicochemical properties . Transporters such as P-glycoprotein (P-gp) and organic anion-transporting polypeptides (OATPs) play a role in the compound’s cellular uptake and distribution. The localization and accumulation of 2-Chloroquinazolin-4(3H)-one can influence its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of 2-Chloroquinazolin-4(3H)-one is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 2-Chloroquinazolin-4(3H)-one has been found to localize in the nucleus, where it interacts with DNA repair enzymes and modulates gene expression. Its subcellular distribution can affect its efficacy and specificity in targeting cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroquinazolin-4(3H)-one typically involves the reaction of anthranilic acid with formamide, followed by chlorination. One common method includes the cyclization of 2-aminobenzamide with phosgene or its derivatives to form the quinazolinone core, which is then chlorinated at the 2-position using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) .
Industrial Production Methods
Industrial production methods for 2-Chloroquinazolin-4(3H)-one often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-Chloroquinazolin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with different nucleophiles, such as amines, thiols, and alcohols, to form a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline-2,4-diones or reduction to form dihydroquinazolinones.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocycles, such as cinnolines and pyrazoloquinazolines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Phosphorus Oxychloride (POCl3): For chlorination reactions.
Thionyl Chloride (SOCl2): For chlorination and dehydration reactions.
Sodium Hydride (NaH): For deprotonation and nucleophilic substitution reactions.
Major Products Formed
Major products formed from these reactions include various substituted quinazolinones, quinazoline-2,4-diones, and fused heterocycles .
相似化合物的比较
Similar Compounds
2-Thioxoquinazolin-4-ones: These compounds have a sulfur atom at the 2-position instead of chlorine and exhibit similar biological activities.
2-Aminoquinazolin-4-ones: These compounds have an amino group at the 2-position and are known for their antimalarial and anticancer properties.
Uniqueness
2-Chloroquinazolin-4(3H)-one is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it a versatile compound for various applications in chemistry, biology, and medicine .
属性
IUPAC Name |
2-chloro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-10-6-4-2-1-3-5(6)7(12)11-8/h1-4H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGRGEDXKHIFIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399174 | |
| Record name | 2-Chloroquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
607-69-2 | |
| Record name | 2-Chloro-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloroquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 2-chloroquinazolin-4(3H)-one in organic synthesis?
A1: 2-Chloroquinazolin-4(3H)-one serves as a versatile building block for synthesizing diverse guanidine derivatives. [] Depending on the reaction conditions and the amine reagent used, it can be selectively transformed into either twisted-cyclic guanidines or ring-fused N-acylguanidines. [] This tunability makes it valuable for accessing structurally diverse compounds with potential applications in medicinal chemistry and material science.
Q2: What is the structural significance of the chlorine atom in 2-chloroquinazolin-4(3H)-one?
A2: The chlorine atom at the 2-position of 2-chloroquinazolin-4(3H)-one plays a crucial role in its reactivity. [] It acts as a leaving group, facilitating the attack of nucleophiles, such as amines, leading to the ring-opening and subsequent rearrangements that generate the diverse guanidine products. [] This reactivity makes it a key intermediate in various chemical transformations.
Q3: What are the structural features of 2-chloroquinazolin-4(3H)-one?
A3: 2-Chloroquinazolin-4(3H)-one (C8H5ClN2O) possesses a planar quinazoline ring system. [] The crystal structure reveals the presence of classical N—H⋯O and weak non-classical C—H⋯N hydrogen bonds between molecules. [] This planarity and the observed hydrogen bonding patterns can influence its packing arrangement and interactions with other molecules.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
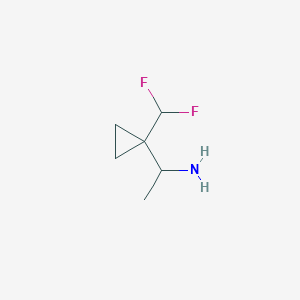
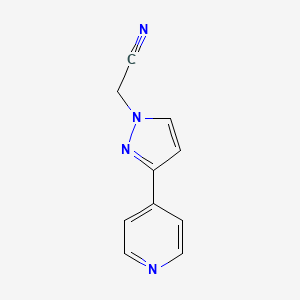
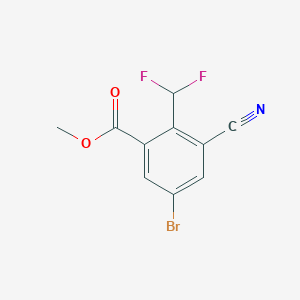
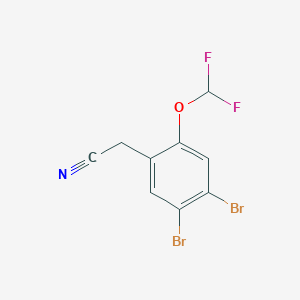
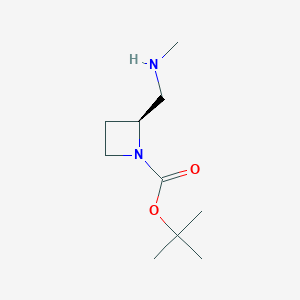
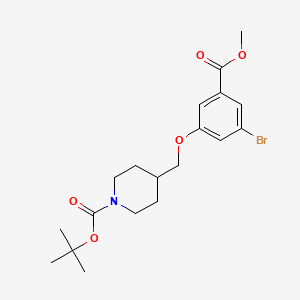
![tert-Butyl N-[4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbamate](/img/structure/B1459872.png)
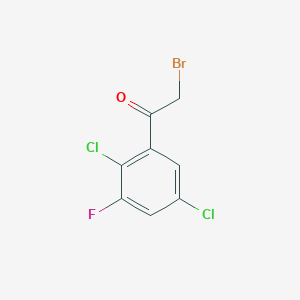
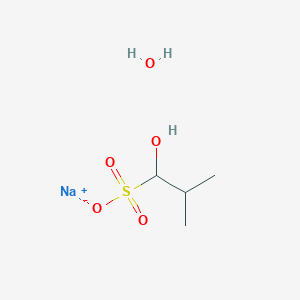
![3-Oxa-6-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B1459877.png)
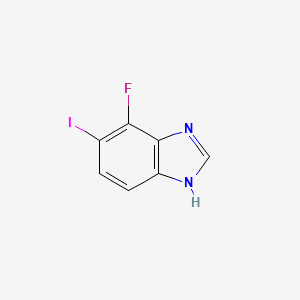
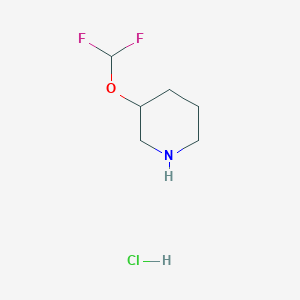
![2-[(Thiophen-3-yl)methylidene]butanal](/img/structure/B1459883.png)
